

Carboxyamidotriazole: A Technical Guide to its Biochemical and Biophysical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carboxyamidotriazole

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Abstract

Carboxyamidotriazole (CAI) is a synthetic small molecule inhibitor of non-voltage-operated calcium channels with demonstrated anti-angiogenic, anti-proliferative, and anti-metastatic properties.[1][2] This technical guide provides an in-depth overview of the biochemical and biophysical characteristics of CAI, its mechanism of action, and its effects on key cellular signaling pathways. Detailed experimental protocols for assays commonly used to evaluate the activity of CAI are also presented, along with a summary of its quantitative effects on various cell lines. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in **Carboxyamidotriazole**.

Introduction

Carboxyamidotriazole (CAI), with the chemical name 5-Amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxamide, is an orally bioavailable compound that has been investigated for its potential as an anti-cancer agent.[3][4] Its primary mechanism of action involves the inhibition of calcium influx through non-voltage-gated calcium channels, which disrupts calcium-mediated signal transduction pathways crucial for tumor growth, angiogenesis, and metastasis.[1][5][6] CAI has been the subject of numerous preclinical studies and has advanced to clinical trials for various cancer types, including non-small cell lung cancer, glioblastoma, and ovarian cancer.[7][8][9]

Biophysical Properties

Property	Value	Source
IUPAC Name	5-amino-1-[[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxamide	
Molecular Formula	C ₁₇ H ₁₂ Cl ₃ N ₅ O ₂	
Molar Mass	424.668 g/mol	
CAS Number	99519-84-3	
Synonyms	CAI, L-651,582, NSC 609974	[4]
Solubility	DMSO: slightly soluble (heated), Methanol: slightly soluble	[4]

Biochemical Properties and Mechanism of Action

Inhibition of Calcium Influx

The principal biochemical function of CAI is the inhibition of calcium ion (Ca²⁺) influx into cells. Unlike many calcium channel blockers that target voltage-gated channels, CAI primarily acts on non-voltage-operated calcium channels, including store-operated calcium channels (SOCs). [1][2][6]

Store-operated calcium entry (SOCE) is a critical mechanism for replenishing intracellular calcium stores in the endoplasmic reticulum (ER) and for mediating sustained calcium signaling. CAI has been shown to potently inhibit SOCE in various cell types, including ovarian carcinoma cells and HEK-293 cells.[10][11] This inhibition disrupts the downstream signaling cascades that are dependent on sustained intracellular calcium levels.

Modulation of Signaling Pathways

By attenuating intracellular calcium signaling, CAI impacts multiple downstream pathways implicated in cancer progression:

- **VEGF Signaling and Angiogenesis:** CAI inhibits angiogenesis by interfering with the vascular endothelial growth factor (VEGF) signaling pathway.^{[12][13]} It has been shown to decrease the production and secretion of VEGF and inhibit nitric oxide synthase (NOS) activity, which is dependent on intracellular calcium levels.^[14] This leads to a reduction in endothelial cell proliferation, migration, and tube formation.^[6]
- **PI3K/Akt/mTOR Pathway:** In ovarian cancer cells, CAI has been demonstrated to inhibit the PI3K/Akt/mTORC1 pathway.^[10] This inhibition leads to the deactivation of mTORC1 and a subsequent decrease in the translation of Mcl-1, an anti-apoptotic protein.^[9] The downregulation of Mcl-1 sensitizes cancer cells to apoptosis.
- **Wnt-Norrin Pathway:** CAI has also been implicated in the inhibition of the Wnt-Norrin pathway, which is involved in pathological angiogenesis in ocular diseases.^[15]

Effects on Mitochondrial Function

Recent studies have suggested that CAI may also exert its anti-cancer effects by targeting mitochondrial function. It has been shown to inhibit mitochondrial respiration, specifically complex I of the electron transport chain.^{[16][17]} This inhibition of oxidative phosphorylation can lead to a bioenergetic crisis in cancer cells.

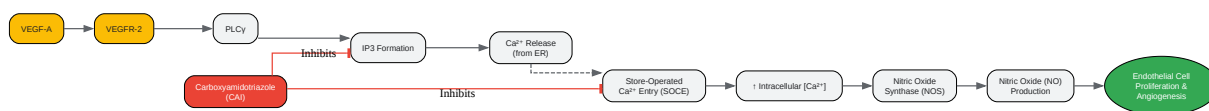
Quantitative Data: In Vitro Efficacy

The anti-proliferative activity of **Carboxyamidotriazole** has been evaluated in a variety of cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Cell Line	Cell Type	IC ₅₀	Source
HEK-293	Human Embryonic Kidney	1.6 μ M	[11]
GH3	Rat Pituitary Cancer	0.5 μ g/ml (L-type channels), 1.5 μ g/ml (T-type channels)	[4]
CHO (expressing M ₅ receptors)	Chinese Hamster Ovary	935 nM (Carbachol-stimulated Ca ²⁺ influx), 359 nM (A23187-stimulated Ca ²⁺ influx)	[4]
T. gondii in human fibroblasts	Parasite in Human Fibroblasts	0.06 μ g/ml	[4]
HeLa	Human Cervical Cancer	0.06 μ g/ml	[4]
FaDu	Human Squamous Cell Carcinoma	13 μ M	[4]
EVSCC17M	Human Squamous Cell Carcinoma	15 μ M	[4]
HUVEC	Human Umbilical Vein Endothelial Cells	1 μ M	[4]

Signaling Pathway and Experimental Workflow Diagrams

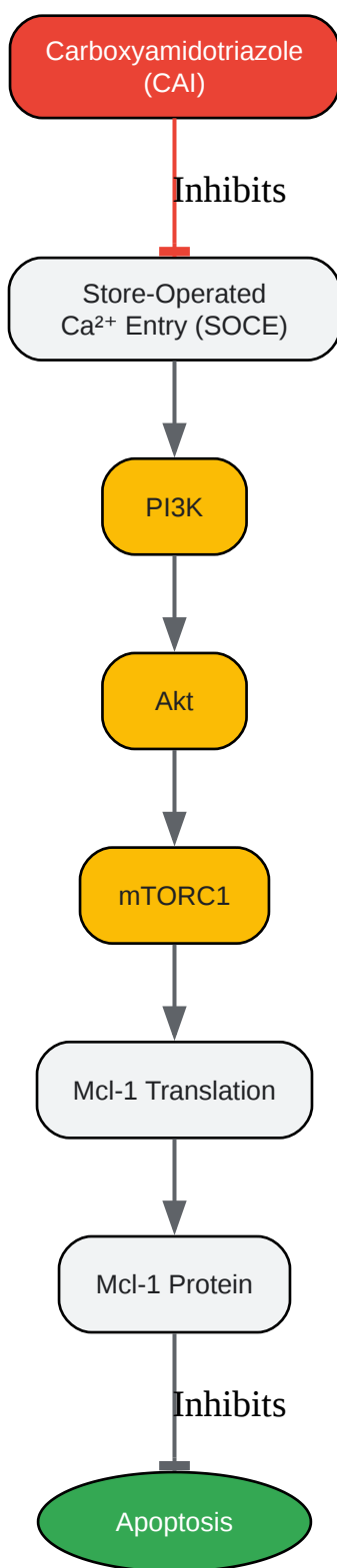
Carboxyamidotriazole's Impact on VEGF-Mediated Angiogenesis



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CAI inhibits angiogenesis by blocking VEGF signaling and calcium influx.

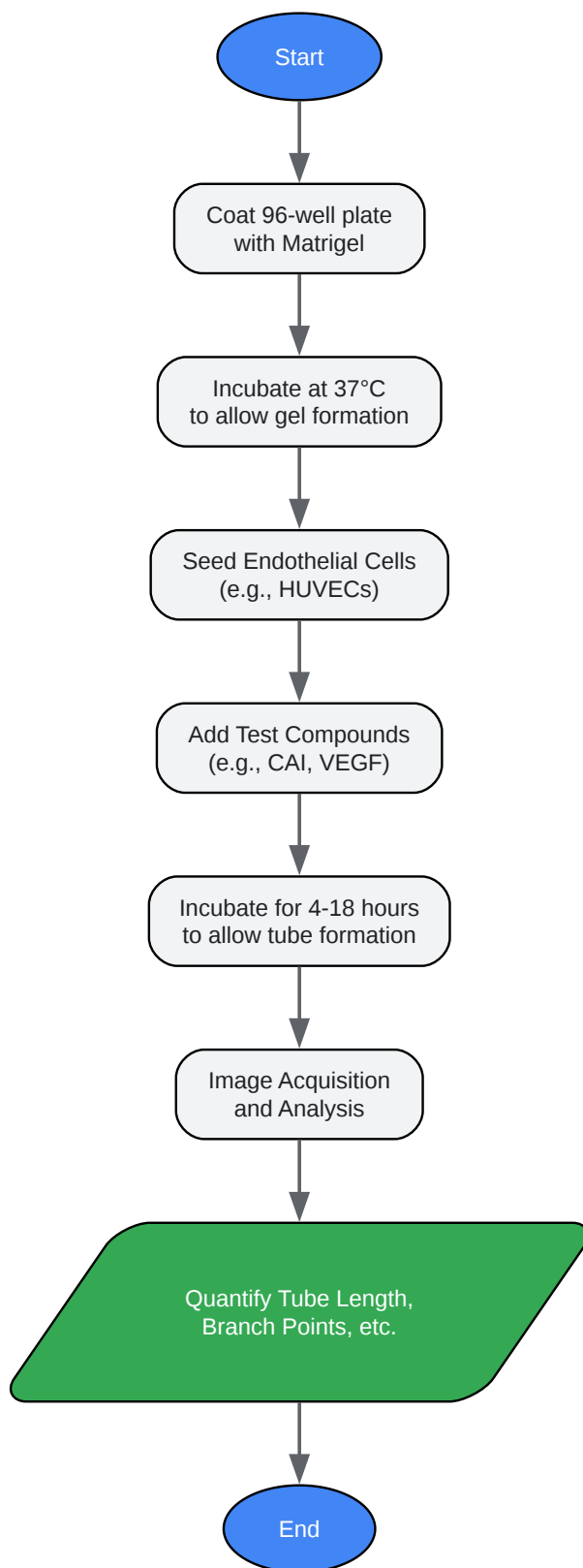
CAI-Mediated Inhibition of the mTORC1 Pathway



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CAI promotes apoptosis by inhibiting SOCE and the mTORC1/Mcl-1 axis.

General Experimental Workflow for In Vitro Angiogenesis Assay



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Workflow for assessing angiogenesis using a tube formation assay.

Detailed Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

- HEK293 cells (or other cell line of interest)
- Glass-bottom culture dishes
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- HEPES-buffered saline (HBS): NaCl, KCl, MgCl₂, CaCl₂, HEPES, D-glucose, pH 7.4
- Thapsigargin (SERCA inhibitor)
- **Carboxyamidotriazole** (CAI)
- Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and emission detection at ~510 nm.

Procedure:

- Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere and grow to 70-80% confluency.
- Fura-2 AM Loading:
 - Prepare a loading solution containing 2-5 μ M Fura-2 AM and 0.02% Pluronic F-127 in HBS.

- Wash the cells once with HBS.
- Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
- Wash the cells twice with HBS to remove extracellular dye.
- Baseline Measurement:
 - Mount the dish on the microscope stage and perfuse with calcium-free HBS.
 - Record the baseline fluorescence ratio (F340/F380) for several minutes.
- ER Store Depletion:
 - To deplete endoplasmic reticulum (ER) calcium stores, add thapsigargin (1-2 μ M) to the calcium-free HBS and continue recording. This will cause a transient increase in cytosolic calcium due to leakage from the ER.
- Measurement of SOCE:
 - Once the cytosolic calcium level returns to baseline, switch the perfusion to HBS containing 2 mM CaCl_2 . The subsequent sharp and sustained increase in the F340/F380 ratio represents SOCE.
- Inhibition with CAI:
 - To test the effect of CAI, pre-incubate the Fura-2-loaded cells with the desired concentration of CAI for a specified time before initiating the SOCE measurement protocol. Alternatively, introduce CAI during the SOCE phase to observe acute inhibition.
- Data Analysis:
 - The F340/F380 ratio is proportional to the intracellular calcium concentration. The magnitude and rate of the calcium increase upon re-addition of extracellular calcium are used to quantify SOCE.

MTT Cell Proliferation Assay for IC₅₀ Determination

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

- Cancer cell line of interest
- 96-well cell culture plates
- Complete culture medium
- **Carboxyamidotriazole** (CAI) stock solution
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader (absorbance at 570 nm)

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
 - Incubate for 24 hours to allow for cell attachment.
- Drug Treatment:
 - Prepare serial dilutions of CAI in complete medium.
 - Remove the old medium from the wells and add 100 μ L of the CAI dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
 - Incubate for the desired treatment period (e.g., 48 or 72 hours).

- MTT Incubation:
 - Add 10 μ L of MTT solution to each well.
 - Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
- Formazan Solubilization:
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of the solubilization solution to each well.
 - Mix thoroughly on a shaker to dissolve the formazan crystals.
- Absorbance Measurement:
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (no-cell control).
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the percentage of viability against the log of the CAI concentration and determine the IC_{50} value using non-linear regression analysis.

Western Blotting for Signaling Protein Expression

This protocol allows for the detection and quantification of specific proteins (e.g., Mcl-1, p-Akt, p-mTOR) in cell lysates.

Materials:

- Treated and untreated cell pellets
- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Mcl-1, anti-phospho-Akt, anti-phospho-mTOR)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Protein Extraction:
 - Lyse cell pellets in RIPA buffer on ice.
 - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE:
 - Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
 - Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
- Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking:
 - Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation:
 - Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
 - Wash the membrane several times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Incubate the membrane with ECL substrate.
 - Capture the chemiluminescent signal using an imaging system.
- Analysis:
 - Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium

- Matrigel (or other basement membrane extract)
- 96-well plate
- **Carboxyamidotriazole** (CAI) and other test compounds (e.g., VEGF as a positive control)
- Inverted microscope with a camera

Procedure:

- Plate Coating:
 - Thaw Matrigel on ice.
 - Coat the wells of a pre-chilled 96-well plate with 50 μ L of Matrigel.
 - Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
- Cell Seeding and Treatment:
 - Harvest HUVECs and resuspend them in a small volume of basal medium.
 - Seed 10,000-20,000 cells per well on top of the solidified Matrigel.
 - Add the test compounds (CAI, VEGF, vehicle control) to the respective wells.
- Incubation:
 - Incubate the plate at 37°C for 4-18 hours.
- Imaging and Analysis:
 - Observe and photograph the formation of tube-like structures using an inverted microscope.
 - Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Conclusion

Carboxyamidotriazole is a multifaceted small molecule that exerts its anti-cancer effects through the inhibition of calcium signaling, leading to the disruption of key pathways involved in angiogenesis and cell survival. Its ability to target non-voltage-operated calcium channels, particularly store-operated calcium entry, distinguishes it from traditional calcium channel blockers. The in-depth understanding of its biochemical and biophysical properties, coupled with standardized experimental protocols, is essential for its continued investigation and potential clinical application in oncology and other diseases characterized by pathological angiogenesis. This technical guide provides a foundational resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of **Carboxyamidotriazole**.

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- To cite this document: BenchChem. [Carboxyamidotriazole: A Technical Guide to its Biochemical and Biophysical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668434#biochemical-and-biophysical-properties-of-carboxyamidotriazole]

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